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molecular formula C9H8ClN3O2S B8671303 N-(Carbamoylcarbamothioyl)-4-chlorobenzamide CAS No. 73924-31-9

N-(Carbamoylcarbamothioyl)-4-chlorobenzamide

Cat. No. B8671303
M. Wt: 257.70 g/mol
InChI Key: IVFMTEDKQMFCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04406897

Procedure details

A solution of 4-Chlorobenzoylisothiocyanate (152.4 g) in THF (500 ml) is added dropwise to a stirred suspension of urea (46.3 g) in THF (750 ml). The reaction mixture is stirred over the weekend. The precipitate is filtered, washed with ether and dried leaving 101.7 g of a white solid, m.p. 155°-158° C. The filtrate is evaporated, filtered, the solid washed with ether and recrystallized from dioxane to give 7.8 g of additional white solid.
Quantity
152.4 g
Type
reactant
Reaction Step One
Name
Quantity
46.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([N:8]=[C:9]=[S:10])=[O:7])=[CH:4][CH:3]=1.[NH2:13][C:14]([NH2:16])=[O:15]>C1COCC1>[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([NH:8][C:9]([NH:13][C:14](=[O:15])[NH2:16])=[S:10])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
152.4 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)N=C=S)C=C1
Name
Quantity
46.3 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)NC(=S)NC(N)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 101.7 g
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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